

Technical Guide: 3-Methyl-2-Substituted Oxolane Building Blocks

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Compound of Interest

Compound Name: 2-(2-Bromoethyl)-3-methyloxolane

CAS No.: 2253632-47-0

Cat. No.: B2465901

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Domain: Medicinal Chemistry & Organic Synthesis Focus: Stereoselective Synthesis, Scaffold Utility, and Scalable Protocols

Executive Summary

The 3-methyl-2-substituted oxolane (tetrahydrofuran) scaffold represents a "privileged structure" in drug discovery, serving as a core motif in polyether antibiotics (e.g., Nonactin, Amphidinolides) and a rigidifying spacer in fragment-based drug design (FBDD). Unlike the planar furan or the flexible unsubstituted oxolane, the 3-methyl-2-substituted pattern introduces a critical vector for conformational control. The steric clash between the C3-methyl and C2-substituent dictates the ring pucker, locking the molecule into specific conformations that enhance binding affinity to protein targets (e.g., GPCRs, kinases).

This guide provides a blueprint for accessing these scaffolds with high diastereocontrol, focusing on cis-selective Prins cyclizations and trans-selective iodolactonization routes.

Structural Significance & Pharmacophore Utility

Conformational Restriction

The oxolane ring is not planar; it exists in an envelope flux. Adding a methyl group at C3 creates significant 1,2-allylic strain ($A(1,2)$) or 1,3-diaxial interactions depending on the relative stereochemistry (cis vs. trans) with the C2 substituent.

- **Cis-Configuration:** Often mimics a "bent" bioactive conformation, maximizing hydrophobic contact in pocket corners.
- **Trans-Configuration:** Linearizes the vectors of the substituents, useful for spanning distinct binding sub-pockets.

Metabolic Stability

Substituents at C2 and C3 sterically shield the oxolane oxygen lone pairs, reducing susceptibility to oxidative metabolism (e.g., P450-mediated

-hydroxylation) compared to unsubstituted ethers.

Synthetic Strategies for Stereocontrol[1]

Researchers must choose a pathway based on the required diastereomer (cis vs. trans) and the nature of the C2 substituent.

Strategy A: The Lewis Acid-Mediated Prins Cyclization (Cis-Selective)

Mechanism: This is the premier method for generating cis-2,3-disubstituted oxolanes. The reaction involves the condensation of a homoallylic alcohol with an aldehyde.

- **Stereochemical Rationale:** The reaction proceeds via an oxocarbenium ion intermediate. The cyclization occurs through a chair-like transition state where the C3-methyl group (from the homoallylic alcohol) and the C2-substituent (from the aldehyde) adopt a pseudo-equatorial orientation to minimize 1,3-diaxial strain, leading exclusively to the cis-isomer.
- **Key Reagents:** TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or SnBr

Strategy B: Iodolactonization & Reduction (Trans-Selective)

Mechanism: This route starts with a

-unsaturated carboxylic acid.

- Iodolactonization: Kinetic control at low temperatures (0°C) typically yields the cis-lactone, while thermodynamic control yields the trans-lactone.
- Reduction: The lactone is reduced (e.g., DIBAL-H or LiAlH₄) to the cyclic ether.
- Utility: Best for accessing 3-methyltetrahydrofuran-2-carboxylic acid derivatives.

Strategy C: Enzymatic Resolution (Scalable Building Blocks)

For industrial scale-up of 3-methyltetrahydrofuran-2-carboxylic acid, chemical synthesis often yields racemates.

- Protocol: Esterification of the racemic acid followed by hydrolysis using *Aspergillus melleus* protease or Lipase QLM.
- Outcome: Delivers high enantiomeric excess (>94% ee) of the (R)-acid, a key intermediate for carbapenem antibiotics.^[1]

Detailed Experimental Protocol

Protocol: Cis-Selective Synthesis of 3-Methyl-2-Phenyltetrahydrofuran via Prins Cyclization

Objective: Synthesis of cis-3-methyl-2-phenyltetrahydrofuran from (E)-4-phenylbut-3-en-1-ol and benzaldehyde.

Reagents & Materials:

- Substrate: (E)-4-phenylbut-3-en-1-ol (1.0 equiv)
- Electrophile: Benzaldehyde (1.1 equiv)
- Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (10 mol%) or SnBr₄

(1.0 equiv for bromide trapping)

- Solvent: Dichloromethane (DCM), anhydrous
- Quench: Saturated aqueous NaHCO

Step-by-Step Methodology:

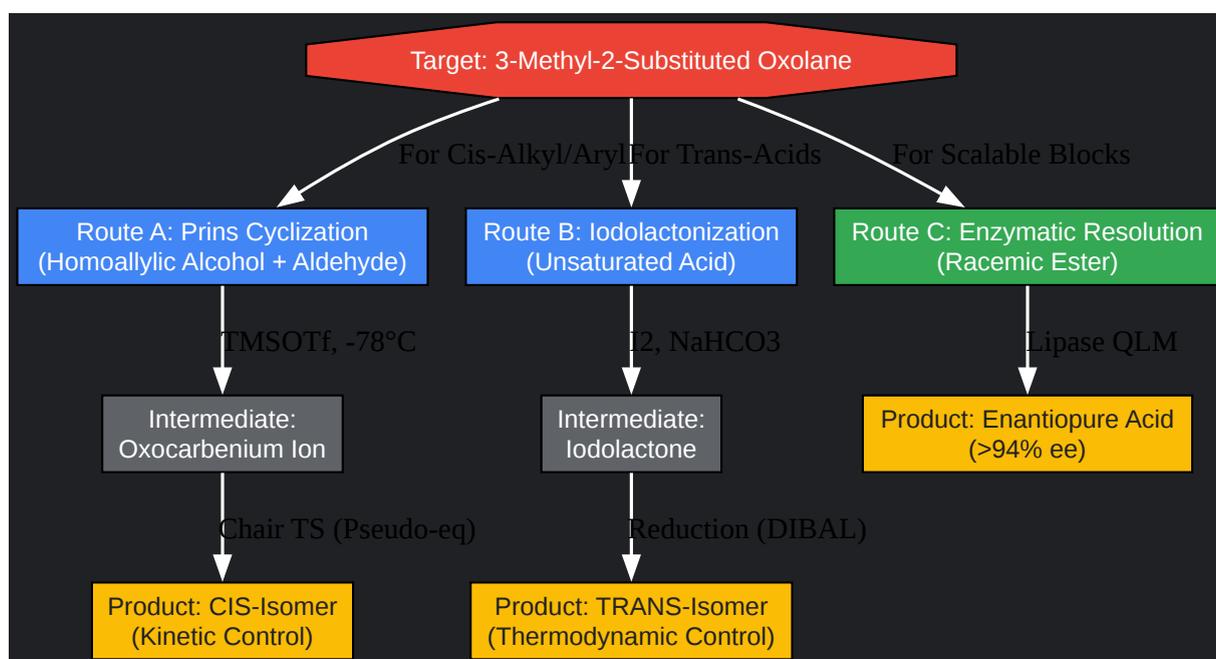
- Preparation: Flame-dry a 50 mL round-bottom flask under argon atmosphere. Add anhydrous DCM (10 mL per mmol substrate).
- Mixing: Add (E)-4-phenylbut-3-en-1-ol (1.0 equiv) and benzaldehyde (1.1 equiv) to the flask. Cool the mixture to -78°C using a dry ice/acetone bath. Rationale: Low temperature suppresses side reactions like polymerization.
- Catalysis: Dropwise add TMSOTf (0.1 equiv). If using SnBr, add 1.0 equiv to trap the intermediate as the bromide (which can be reduced later).
- Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (hexane/EtOAc 9:1).
- Quench: Pour the reaction mixture into a separatory funnel containing saturated NaHCO solution.
- Workup: Extract with DCM (3x). Wash combined organics with brine, dry over NaSO, and concentrate in vacuo.
- Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
- Validation:
 - ^1H NMR: Look for the characteristic doublet/multiplet for the C2 proton.
 - NOESY: A strong NOE correlation between H-2 and H-3 confirms the cis stereochemistry.

Visualizing the Workflow

The following diagrams illustrate the retrosynthetic logic and the stereochemical divergence in synthesizing these blocks.

Diagram 1: Stereochemical Divergence & Retrosynthesis

This flow shows how to select a synthetic route based on the desired target isomer.



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Caption: Decision tree for selecting the optimal synthetic pathway based on stereochemical requirements.

Diagram 2: Mechanistic Pathway of Prins Cyclization

Detailing the transition state that enforces cis-selectivity.



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Caption: The chair-like transition state in Prins cyclization minimizes steric strain, favoring the cis-isomer.

Applications & Case Studies

Natural Product Synthesis: Cordigol & Lophirone H

The cis-2,3-disubstituted tetrahydrofuran core is the structural anchor of Cordigol, a fungicidal polyphenol.[2]

- **Role of Scaffold:** The oxolane ring orients the pendant aryl groups to interact with fungal microtubules.
- **Synthesis Relevance:** The oxonium-Prins cyclization described in Strategy A was specifically optimized to synthesize the Cordigol core, achieving the necessary cis-stereochemistry in a single step from styrenyl precursors [2].

Fragment-Based Drug Discovery (FBDD)

In FBDD, 3-methyltetrahydrofuran-2-carboxylic acid is used as a "warhead linker."

- **Application:** It links a covalent warhead (e.g., acrylamide) to a recognition element. The methyl group restricts the rotation of the linker, reducing the entropic penalty upon binding to the target protein.
- **Commercial Availability:** While racemic mixtures are common, the enzymatic resolution (Strategy C) allows access to enantiopure (R)-forms required for clinical candidates.

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